molecular formula C12H10Cl2N2O2S B369336 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 321715-37-1

2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B369336
CAS No.: 321715-37-1
M. Wt: 317.2g/mol
InChI Key: ORRPEWFELOXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties.

Properties

CAS No.

321715-37-1

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2g/mol

IUPAC Name

2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2

InChI Key

ORRPEWFELOXLRK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-pyridinemethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Hydrolysis: Products with cleaved sulfonamide groups.

Scientific Research Applications

2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it has been shown to induce mitochondrial membrane depolarization and activate caspase-8 and -9, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-pyridinylmethyl)benzenesulfonamide
  • 2,4-dichloro-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
  • 2,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Comparison

Compared to similar compounds, 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits unique properties due to the position of the pyridine ring and the presence of two chlorine atomsFor instance, the specific arrangement of functional groups in this compound may result in higher anticancer activity compared to its analogs .

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